molecular formula C18H19NO B3047063 (S)-1-benzyl-2-phenylpiperidin-4-one CAS No. 1346773-44-1

(S)-1-benzyl-2-phenylpiperidin-4-one

Cat. No. B3047063
CAS RN: 1346773-44-1
M. Wt: 265.3 g/mol
InChI Key: SXBALVCQZRIWQR-SFHVURJKSA-N
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Description

(S)-1-benzyl-2-phenylpiperidin-4-one is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Sigma Receptor Ligands

The compound has been studied for its interaction with sigma receptors. Specifically, certain piperidine derivatives demonstrated high affinity for sigma receptors, with particular compounds showing a favorable selectivity for sigma1 over sigma2 receptors. These sigma ligands were observed to induce the expression of tissue transglutaminase (TG-2) in primary astroglial cell cultures differently, suggesting a potential role in modulating TG-2 and acting as sigma1/sigma2 agonists (Prezzavento et al., 2007).

MCHr1 Antagonists

Another application is its role in the discovery and characterization of melanin concentrating hormone receptor 1 (MCHr1) antagonists. A particular compound was identified as a potent, orally bioavailable MCHr1 antagonist that induced weight loss in obese mice. However, it also exhibited adverse hemodynamic effects, emphasizing the importance of evaluating the cardiovascular safety of MCHr1 antagonists (Kym et al., 2005).

SP Antagonists

The compound has been involved in the synthesis of piperidinones incorporating an amino acid moiety, which shares a common structure with Substance P (SP) antagonists. These substances may potentially exhibit activities similar to those of common SP antagonists, indicating their significance in the study and treatment of conditions related to SP activities (Burdzhiev & Stanoeva, 2010).

Stereoselective Synthesis

The compound is part of studies related to the stereoselective synthesis of piperidines. In particular, the resolution and absolute configuration of specific piperidines have been determined through methods like X-ray single crystal diffraction, indicating the compound's relevance in stereochemical studies and the synthesis of enantiomerically pure substances (Schramm & Christoffers, 2009).

Catalytic Applications

Piperidine derivatives have been synthesized and characterized for their use in catalytic applications, such as the aerobic oxidation of benzylic alcohols. The study demonstrated the compounds' ability to catalyze these reactions under mild conditions with high molar yields, highlighting their potential in industrial and synthetic chemistry (Ma et al., 2014).

properties

IUPAC Name

(2S)-1-benzyl-2-phenylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBALVCQZRIWQR-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652232
Record name (2S)-1-Benzyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-benzyl-2-phenylpiperidin-4-one

CAS RN

1346773-44-1
Record name (2S)-1-Benzyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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